molecular formula C19H21N5OS B5055184 N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No.: B5055184
M. Wt: 367.5 g/mol
InChI Key: CESRLLDMNRYHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPTA is a thioacetamide derivative that has been synthesized through a multistep process involving the reaction of various reagents.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. It is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as to lower body temperature. This compound has also been shown to have antioxidant effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other biochemical assays.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One area of interest is the development of more efficient synthesis methods to improve yields and reduce costs. Another area of interest is the investigation of this compound's potential use as a treatment for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 2,5-dimethylphenyl isothiocyanate with 1-(4-ethylphenyl)-1H-tetrazole-5-thiol in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use as a treatment for various diseases, including cancer and neurodegenerative disorders.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-4-15-7-9-16(10-8-15)24-19(21-22-23-24)26-12-18(25)20-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESRLLDMNRYHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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